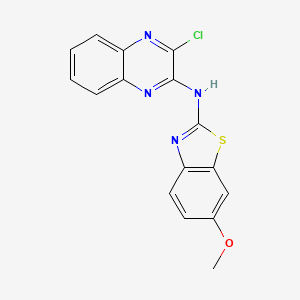![molecular formula C19H22N2O6 B14944053 (1Z)-2-(4-methoxyphenyl)-N'-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B14944053.png)
(1Z)-2-(4-methoxyphenyl)-N'-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z)-2-(4-METHOXYPHENYL)-N’-[(3,4,5-TRIMETHOXYBENZOYL)OXY]ETHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and trimethoxybenzoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(4-METHOXYPHENYL)-N’-[(3,4,5-TRIMETHOXYBENZOYL)OXY]ETHANIMIDAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Methoxyphenyl Intermediate: This involves the reaction of 4-methoxyphenylamine with suitable reagents under controlled conditions.
Formation of the Trimethoxybenzoyl Intermediate: This step involves the reaction of 3,4,5-trimethoxybenzoic acid with appropriate reagents.
Coupling Reaction: The final step involves coupling the two intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
化学反応の分析
Types of Reactions
(1Z)-2-(4-METHOXYPHENYL)-N’-[(3,4,5-TRIMETHOXYBENZOYL)OXY]ETHANIMIDAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
科学的研究の応用
(1Z)-2-(4-METHOXYPHENYL)-N’-[(3,4,5-TRIMETHOXYBENZOYL)OXY]ETHANIMIDAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1Z)-2-(4-METHOXYPHENYL)-N’-[(3,4,5-TRIMETHOXYBENZOYL)OXY]ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
類似化合物との比較
Similar Compounds
(1Z)-2-(4-METHOXYPHENYL)-N’-[(3,4,5-TRIMETHOXYBENZOYL)OXY]ETHANIMIDAMIDE: shares similarities with other compounds containing methoxyphenyl and trimethoxybenzoyl groups.
Organochlorine Compounds: These compounds also exhibit diverse chemical properties and applications.
Uniqueness
The uniqueness of (1Z)-2-(4-METHOXYPHENYL)-N’-[(3,4,5-TRIMETHOXYBENZOYL)OXY]ETHANIMIDAMIDE lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C19H22N2O6 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C19H22N2O6/c1-23-14-7-5-12(6-8-14)9-17(20)21-27-19(22)13-10-15(24-2)18(26-4)16(11-13)25-3/h5-8,10-11H,9H2,1-4H3,(H2,20,21) |
InChIキー |
WGQCGHJMNMEFIQ-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C/C(=N/OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)/N |
正規SMILES |
COC1=CC=C(C=C1)CC(=NOC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Hydroxyethyl)sulfanyl]-6-methyl-5-phenyl-3,4-pyridinedicarbonitrile](/img/structure/B14943977.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14943989.png)

![ethyl 4-[[(1R,2S,9S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioyl]amino]benzoate](/img/structure/B14944006.png)
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14944007.png)
![4-[(2,4-dichlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944010.png)
![2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B14944011.png)

![3-[4-(Phenylacetyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14944022.png)
![N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B14944034.png)
![6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14944039.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B14944041.png)
![3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14944046.png)
